

estrogenic properties of 4-sec-butylphenol

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Compound of Interest		
Compound Name:	4-sec-Butylphenol	
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An In-Depth Technical Guide on the Estrogenic Properties of 4-sec-Butylphenol

Introduction

4-sec-Butylphenol (4-s-BP) is an alkylphenol compound used in various industrial applications. As a member of the broader class of alkylphenolic chemicals, it has come under scientific scrutiny for its potential to act as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and compounds with estrogenic activity are of particular concern due to their ability to mimic the effects of the natural hormone 17β-estradiol. This can lead to adverse effects on reproductive health and development.[1][2] This technical guide provides a comprehensive overview of the estrogenic properties of **4-sec-butylphenol**, summarizing quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.

Molecular Mechanism of Estrogenic Action

The primary mechanism of estrogenic action involves binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors. There are two main subtypes, ER α and ER β . In its inactive state, the ER resides in the cytoplasm or nucleus complexed with heat shock proteins.

Upon binding an estrogenic ligand, such as 17β-estradiol or a xenoestrogen like **4-sec-butylphenol**, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated dimer translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator or co-



repressor proteins to modulate the transcription of these genes, leading to a physiological response.[3][4]



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Estrogen Receptor (ER) Signaling Pathway.

Quantitative Data on Estrogenic Activity

The estrogenic activity of **4-sec-butylphenol** has been quantified through various in vitro and in vivo assays. The data consistently demonstrate that it is a weak estrogen agonist compared to 17β -estradiol.

Table 1: Estrogen Receptor Binding Affinity of 4-sec-Butylphenol

This table summarizes the ability of **4-sec-butylphenol** to compete with radiolabeled 17β -estradiol ([${}^{3}H$]- E_{2}) for binding to the estrogen receptor, typically from rat uterine cytosol. The IC₅₀ is the concentration required to inhibit 50% of [${}^{3}H$]- E_{2} binding, and the Relative Binding Affinity (RBA) is calculated relative to 17β -estradiol (RBA = 100).

Compound	IC50 (M)	Relative Binding Affinity (RBA) (%)	Reference	
17β-Estradiol	4.90 x 10 ⁻⁹	100	[5][6]	
4-sec-Butylphenol	2.10 x 10 ⁻⁴	0.00043	[5][6]	



Table 2: In Vitro Estrogenic Potency of 4-sec-Butylphenol

This table presents data from functional assays, such as the yeast two-hybrid assay, which measure the ability of a compound to induce the expression of a reporter gene under the control of an estrogen-responsive element.

Assay Type	Endpoint	EC ₅₀ or Activity Concentration	Relative Potency (vs. E ₂)	Reference
Yeast Estrogen Screen	β-galactosidase activity	Active at 2 x 10^{-4} M	Weakly estrogenic	[1]
ToxCast ER Agonist Assays	Area Under Curve (AUC) Score	0.111 - 0.282 (for structural analogues)	Active	[7]

Table 3: In Vivo Estrogenic Effects

The rodent uterotrophic bioassay is the standard in vivo test for estrogenic activity, measuring the increase in uterine weight in immature or ovariectomized female rodents. While direct uterotrophic data for **4-sec-butylphenol** is limited, data for the structurally similar 4-tert-butylphenol provides a relevant comparison.

Compound	Species/Mo del	Route	Lowest Effect Level (LEL)	Effect	Reference
4-tert- Butylphenol	Rat	Subcutaneou s injection	100 mg/kg- bw/day	Active (Uterine weight increase)	[7]

Experimental Protocols



Detailed methodologies are crucial for the replication and interpretation of results. The following sections describe the standard protocols used to assess the estrogenic properties of chemicals like **4-sec-butylphenol**.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled ligand for binding to the ER.[6]

Methodology:

- Receptor Preparation: Uterine cytosol is prepared from immature or ovariectomized female rats, providing a source of estrogen receptors.
- Competitive Binding: A constant concentration of radiolabeled 17β-estradiol ([³H]-E₂) (e.g., 1 nM) is incubated with the uterine cytosol preparation.[6]
- Incubation: Increasing concentrations of the test chemical (e.g., **4-sec-butylphenol**) are added to compete with [³H]-E² for receptor binding. The mixture is incubated, typically for 18-24 hours at 4°C, to reach equilibrium.[6]
- Separation: After incubation, the bound and free ligands are separated. A common method uses a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]
- Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
- Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E₂
 against the log concentration of the test chemical. The IC₅₀ value is determined from this
 curve.

Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

The Y2H assay is a recombinant yeast-based screen that measures the transcriptional activation of a reporter gene.[1][8]

Methodology:

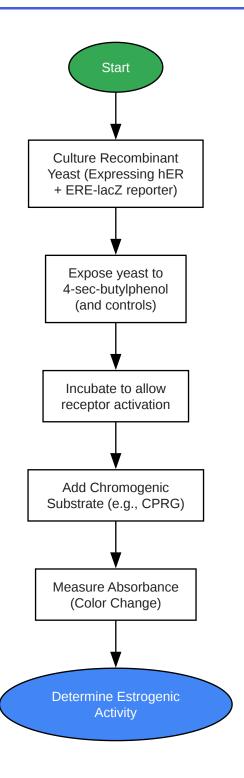
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- Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to express the human estrogen receptor (hER).[1][9]
- Reporter Gene: The yeast also contains a reporter gene, typically lacZ (encoding β-galactosidase), whose expression is controlled by an ERE promoter.
- Cell Culture: The recombinant yeast cells are cultured in a suitable medium.
- Exposure: The yeast culture is exposed to various concentrations of the test chemical alongside a positive control (17β-estradiol) and a negative control (solvent).
- Incubation: The cultures are incubated to allow for ligand binding, receptor activation, and reporter gene expression.
- Enzyme Assay: The activity of the β-galactosidase enzyme is measured spectrophotometrically. The enzyme metabolizes a chromogenic substrate (e.g., CPRG or ONPG), causing a color change in the medium, which is proportional to the estrogenic activity of the test compound.[8]





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Yeast Two-Hybrid (Y2H) Assay Workflow.

Mammalian Cell-Based Reporter Gene Assay

These assays use mammalian cell lines that are either endogenously responsive to estrogens (e.g., MCF-7 breast cancer cells) or have been engineered to express an ER and a reporter

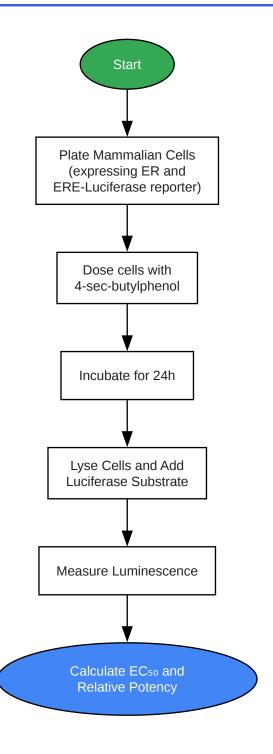


gene.[10][11]

Methodology:

- Cell Line: An appropriate cell line (e.g., HEK293, HeLa, or MCF-7) is chosen.[10] The cells are engineered to stably or transiently express the desired estrogen receptor (ERα or ERβ) and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase or β-lactamase) under the control of an ERE-containing promoter.[10]
- Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to attach.[10]
- Dosing: The culture medium is replaced with a medium containing various concentrations of the test chemical.
- Incubation: Cells are incubated for a defined period (typically 24 hours) to allow for receptormediated gene transcription and synthesis of the reporter protein.
- Lysis and Signal Detection: Cells are lysed, and a detection reagent is added. For a luciferase reporter, the substrate luciferin is added, and the resulting luminescence is measured with a luminometer.[11]
- Data Analysis: The reporter signal is normalized to cell viability, and dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration).





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Reporter Gene Assay Workflow.

Rodent Uterotrophic Bioassay

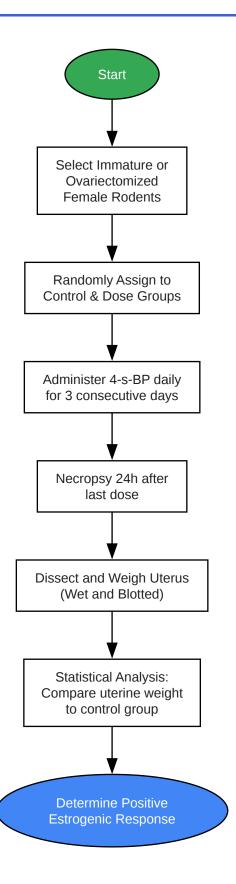
This in vivo assay is considered a gold standard for assessing estrogenic activity and is described in OECD Test Guideline 440.[12][13][14]



Methodology:

- Animal Model: Immature (peripubertal) or young, adult ovariectomized female rodents (rats or mice) are used.[13] These models are sensitive because their endogenous estrogen levels are low and stable.
- Acclimation and Grouping: Animals are acclimated and randomly assigned to control and treatment groups (at least 6 animals per group).[13]
- Dosing: The test chemical is administered daily for three consecutive days via oral gavage or subcutaneous injection.[13] At least two dose levels are used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).
- Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[13]
- Endpoint Measurement: The uterus is carefully dissected and weighed (both wet and blotted weight).[13]
- Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.[13]





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Rodent Uterotrophic Bioassay Workflow.



Conclusion

The evidence compiled from a range of standardized in vitro and in vivo assays consistently characterizes **4-sec-butylphenol** as a chemical with weak estrogenic properties. It can bind to the estrogen receptor, albeit with an affinity several orders of magnitude lower than 17β-estradiol.[5][6] Functional assays confirm its ability to activate the estrogen receptor and induce transcription of estrogen-responsive genes.[1] The structural features of **4-sec-butylphenol**, specifically the para-substituted alkyl group on the phenolic ring, are known to be associated with estrogenic activity.[1][9] While its potency is low, the widespread use of such compounds necessitates a thorough understanding of their endocrine-disrupting potential for accurate risk assessment and protection of human and environmental health. The integrated approach, combining receptor binding, cell-based functional assays, and in vivo bioassays, provides a robust framework for characterizing the hazards of potential endocrine disruptors.

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